5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound 5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom attached to an ethoxy group, which is further connected to a phenyl ring. The phenyl ring is linked to a methylene group, which is bonded to a diazinane trione structure. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C15H15BrN2O4 |
|---|---|
Molecular Weight |
367.19 g/mol |
IUPAC Name |
5-[[4-(2-bromoethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15BrN2O4/c1-17-13(19)12(14(20)18(2)15(17)21)9-10-3-5-11(6-4-10)22-8-7-16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
UJIUTMKCLCTLGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCBr)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the 2-bromoethoxy group: This can be achieved by reacting 2-bromoethanol with an appropriate base to form the 2-bromoethoxy anion, which is then reacted with a phenyl halide to form the 2-bromoethoxyphenyl compound.
Formation of the diazinane trione structure: This involves the reaction of urea with a suitable diketone under acidic conditions to form the diazinane trione ring.
Coupling of the two intermediates: The final step involves the coupling of the 2-bromoethoxyphenyl compound with the diazinane trione intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.
Reduction: The carbonyl groups in the diazinane trione structure can be reduced to form hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of bromo-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Potential use as a probe for studying biological pathways involving bromine-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that recognize bromine-containing molecules.
Pathways Involved: It may modulate pathways involving oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- 5-{[4-(2-CHLOROETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
- Bromine Atom : The presence of the bromine atom in 5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE imparts unique reactivity and potential biological activity compared to its chloro or fluoro analogs.
- Diazinane Trione Structure : The diazinane trione structure provides a unique scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
